

Felodipine-d5: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Felodipine-d5

Cat. No.: B8135520

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This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **Felodipine-d5**. **Felodipine-d5** is the deuterium-labeled version of Felodipine, a calcium channel blocker used in the management of hypertension. The inclusion of deuterium atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.

Compound Identification and Physicochemical Data

Felodipine-d5 is chemically designated as 3-(ethyl-d5) 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Its structure is identical to Felodipine, with the exception of five deuterium atoms on the ethyl group.

Identifier	Value	Source
IUPAC Name	3-(ethyl-d5) 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate	[1]
CAS Number	1242281-38-4	[1][2][3]
Molecular Formula	C ₁₈ H ₁₄ D ₅ Cl ₂ NO ₄	[4]
Molecular Weight	389.28 g/mol	
Parent Drug	Felodipine	

Analytical Specifications and Quantitative Data

The following table summarizes the typical analytical specifications for **Felodipine-d5**, as would be presented in a CoA. These values represent common purity and isotopic enrichment levels for high-quality reference standards.

Test	Specification	Method
Purity (by HPLC)	≥ 98%	HPLC-UV
Chemical Identity	Conforms to structure	¹ H NMR, ¹³ C NMR, MS
Isotopic Purity	≥ 99% Deuterated forms (d1-d5)	Mass Spectrometry
Residual Solvents	To be reported	GC-HS
Water Content	To be reported	Karl Fischer Titration

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of analytical results. The following sections outline the typical experimental protocols used to assess the quality of **Felodipine-d5**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of **Felodipine-d5** and detecting any related substances or impurities.

Methodology:

- Instrument: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 50:15:35, v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 238 nm.
- Injection Volume: 20 μ L.
- Column Temperature: Ambient.

Procedure: A solution of **Felodipine-d5** is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded, and the peak area is used to calculate the purity relative to any impurity peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of **Felodipine-d5** and to determine its isotopic enrichment.

Methodology:

- Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- **Analysis Mode:** Full scan for molecular weight confirmation and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for isotopic distribution analysis. A common MRM transition for Felodipine is m/z 383.90 > 338.25.
- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

Procedure: The mass spectrum will show a peak corresponding to the molecular ion of **Felodipine-d5**. The distribution of isotopic peaks is analyzed to confirm the presence and enrichment of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of **Felodipine-d5** and the position of the deuterium labels.

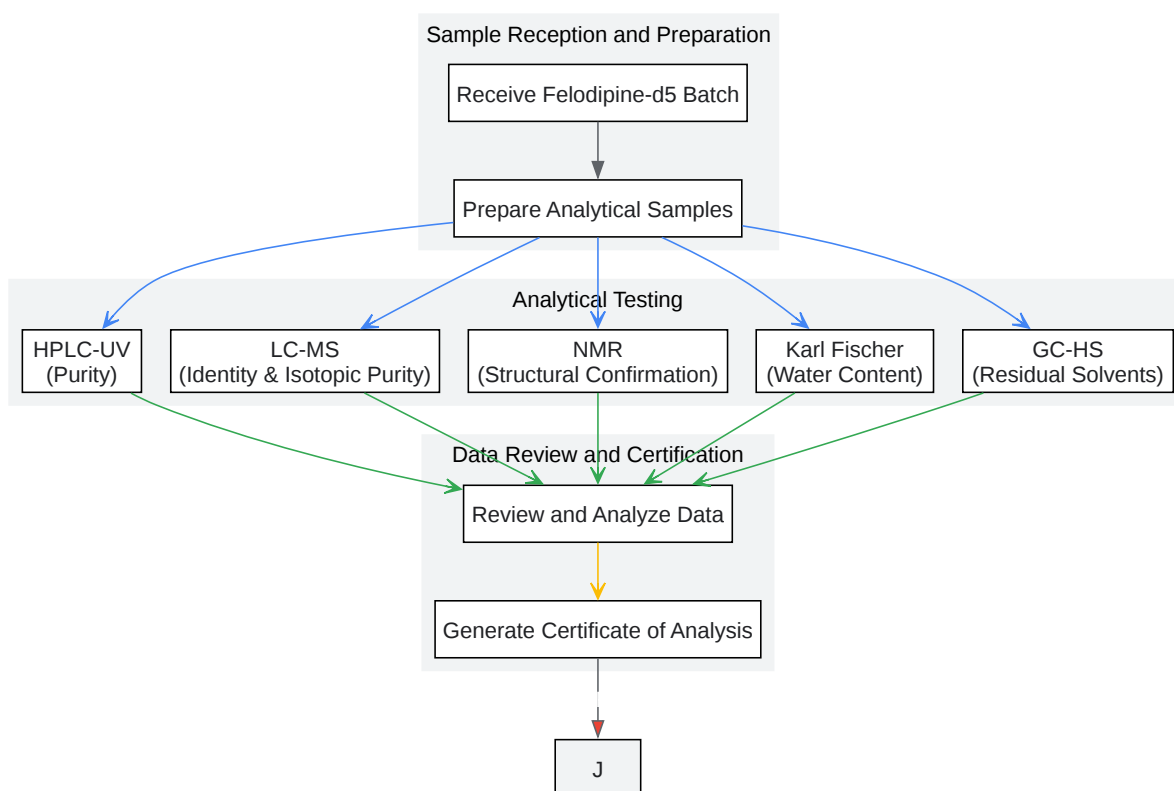
Methodology:

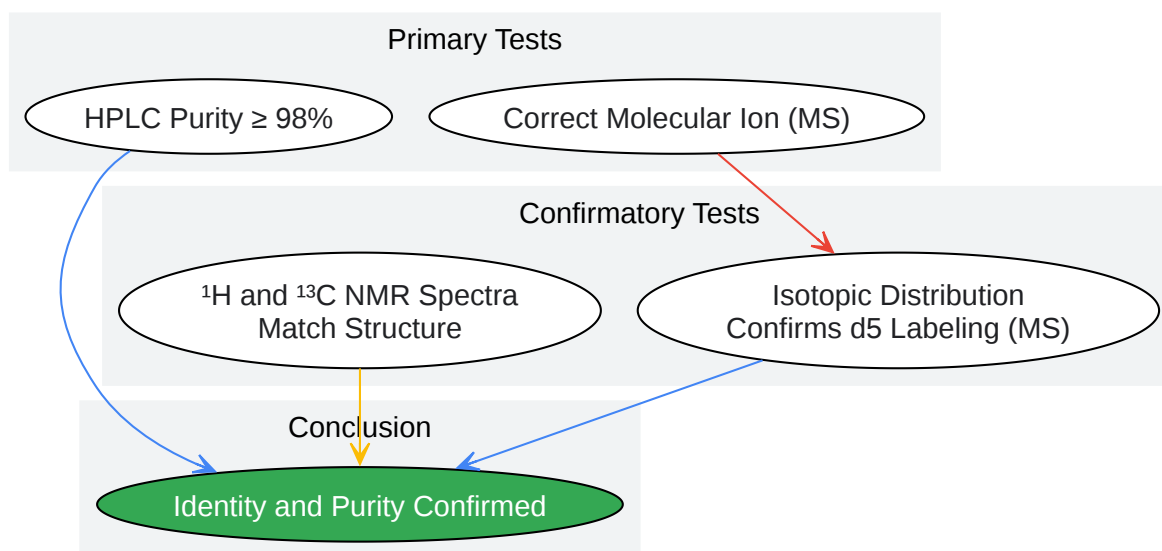
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** Deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$).
- **Experiments:** 1H NMR and ^{13}C NMR spectra are acquired.
- **Data Analysis:** The chemical shifts, splitting patterns, and integration of the peaks in the 1H NMR spectrum are analyzed to confirm the structure. The absence of signals corresponding to the ethyl group protons confirms the deuteration. The ^{13}C NMR spectrum provides information on the carbon framework.

Visualizations

Analytical Workflow for Felodipine-d5 Certification

The following diagram illustrates the typical workflow for the analysis and certification of a batch of **Felodipine-d5**.





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